molecular formula C14H14ClNO4 B5667829 N~3~-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide

N~3~-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide

Cat. No.: B5667829
M. Wt: 295.72 g/mol
InChI Key: VFNRFUNOCYBXGK-UHFFFAOYSA-N
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Description

N~3~-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, methoxy groups, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzaldehyde and 2-methylfuran.

    Condensation Reaction: The aldehyde group of 4-chloro-2,5-dimethoxybenzaldehyde reacts with the furan ring in the presence of a base such as sodium hydride (NaH) to form an intermediate.

    Amidation: The intermediate undergoes amidation with an appropriate amine, such as methylamine, to yield the final product, N3-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-chloro-2,5-dimethoxybenzoic acid.

    Reduction: Formation of 2,5-dimethoxyphenyl-2-methyl-3-furamide.

    Substitution: Formation of N3-(4-azido-2,5-dimethoxyphenyl)-2-methyl-3-furamide.

Scientific Research Applications

N~3~-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide

Uniqueness

N~3~-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-8-9(4-5-20-8)14(17)16-11-7-12(18-2)10(15)6-13(11)19-3/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNRFUNOCYBXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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